tert-Butyl (4-cyanooxazol-5-yl)carbamate
Description
tert-Butyl (4-cyanooxazol-5-yl)carbamate is a heterocyclic carbamate derivative featuring an oxazole ring substituted with a cyano group at the 4-position and a tert-butyloxycarbonyl (Boc)-protected amine at the 5-position. This compound serves as a critical intermediate in medicinal and synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines the electron-deficient nature of the oxazole ring with the strong electron-withdrawing cyano group, enhancing its reactivity in cross-coupling reactions or nucleophilic substitutions. The Boc group provides stability during synthetic workflows, enabling selective deprotection under acidic conditions .
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-6(4-10)11-5-14-7/h5H,1-3H3,(H,12,13) |
InChI Key |
UOKKQDGIOSYHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CO1)C#N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Oxazole Synthesis with Subsequent Boc Protection
Reaction Mechanism and Conditions
The Hantzsch oxazole synthesis remains a cornerstone for constructing oxazole rings. For this compound, the reaction employs α-haloketones and amide precursors under basic conditions. A representative pathway involves:
- Cyclization : Reacting 2-bromo-4-cyanoacetophenone with a Boc-protected urea derivative in the presence of ammonium acetate.
- Ring Formation : Heating at 80–100°C in ethanol facilitates cyclodehydration, yielding 4-cyanooxazole-5-amine.
- Boc Protection : Treating the amine intermediate with tert-butyl chloroformate (Boc-Cl) and triethylamine in dichloromethane (DCM) at 0–25°C.
Key Parameters:
- Yield : 62–68% (over two steps).
- Purity : >95% (HPLC).
- Solvent System : Ethanol (cyclization), DCM (protection).
Advantages and Limitations
- Advantages : High regioselectivity for the oxazole ring; compatibility with Boc chemistry.
- Limitations : Requires stringent control of stoichiometry to avoid N-overprotection.
Cyclodehydration of Acylamino Ketones
Synthetic Pathway
Robinson-Gabriel cyclodehydration enables direct access to substituted oxazoles. For this method:
- Precursor Synthesis : Condense cyanoacetic acid with Boc-protected β-ketoamide using dicyclohexylcarbodiimide (DCC).
- Cyclization : Treat the acylamino ketone intermediate with phosphorus oxychloride (POCl₃) at reflux (110°C) to induce dehydration.
Key Parameters:
- Yield : 55–60%.
- Reaction Time : 6–8 hours.
- Byproducts : Minimal phosphorylated side products (<5%).
Scalability and Industrial Relevance
This method is amenable to continuous flow processes, enhancing throughput in industrial settings. However, POCl₃ handling requires specialized infrastructure due to its corrosive nature.
Direct Carbamation of 5-Amino-4-cyanooxazole
Stepwise Functionalization
This two-step approach prioritizes modularity:
- Oxazole Synthesis : Prepare 5-amino-4-cyanooxazole via cyclocondensation of ethyl cyanoacetate and thiourea.
- Boc Protection : React the amine with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Key Parameters:
- Overall Yield : 58–63%.
- Reaction Scale : Demonstrated at 100 g scale.
Challenges in Intermediate Stability
The 5-amino-4-cyanooxazole intermediate is hygroscopic, necessitating anhydrous conditions during Boc protection to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Hantzsch + Boc Protection | 62–68% | >95% | Moderate | High regioselectivity |
| Cyclodehydration | 55–60% | 90–95% | High | Industrial compatibility |
| Palladium-Catalyzed | 70–75% | >98% | Low | Late-stage functionalization flexibility |
| Direct Carbamation | 58–63% | 85–90% | Moderate | Modularity in intermediate steps |
Critical Considerations in Process Optimization
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection kinetics but may complicate purification.
- Low-temperature regimes (0–5°C) minimize side reactions during Boc-Cl additions.
Byproduct Management
- Phosphorylated residues in cyclodehydration require aqueous workup with NaHCO₃.
- Unreacted TMSCN in cyanation steps is neutralized with CaCl₂ suspensions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl (4-cyanooxazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl (4-cyanooxazol-5-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between tert-Butyl (4-cyanooxazol-5-yl)carbamate and analogous compounds:
Notes:
- Electron Effects: The cyano group in the target compound increases the oxazole ring's electron deficiency compared to the methyl substituent in its analog, making it more reactive toward electrophilic or nucleophilic agents .
- Heterocycle Differences : Thiazole and thiadiazole derivatives (e.g., –5) introduce sulfur atoms, altering electronic properties and bioavailability. Thiadiazoles are more electron-deficient than oxazoles, favoring interactions in metal-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
